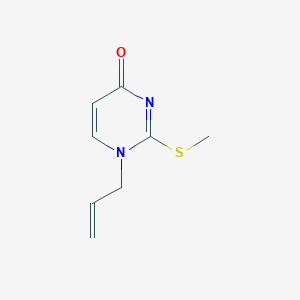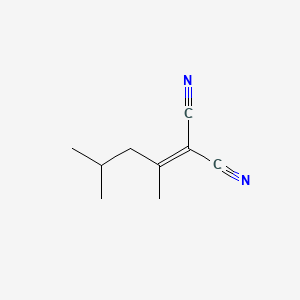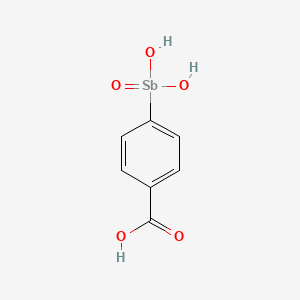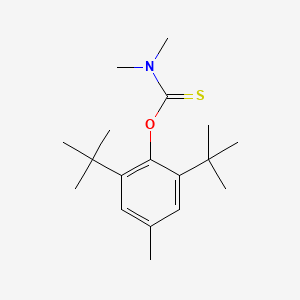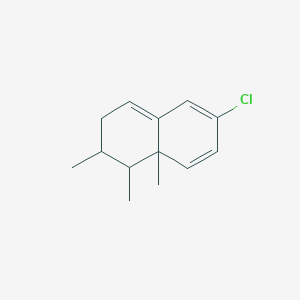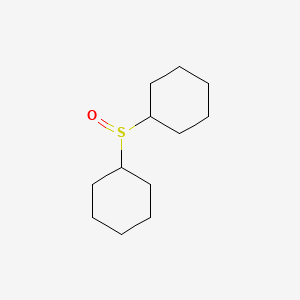
Dicyclohexyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl sulfoxide is an organosulfur compound with the molecular formula (C_{12}H_{22}OS) It is a sulfoxide, which means it contains a sulfur atom bonded to two carbon atoms and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexyl sulfoxide can be synthesized through the oxidation of dicyclohexyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction can be represented as follows:
[ \text{(C}6\text{H}{11}\text{)}_2\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{(C}6\text{H}{11}\text{)}_2\text{SO} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic oxidation processes, where a catalyst such as a metal complex is used to facilitate the oxidation of dicyclohexyl sulfide. This approach can offer higher yields and better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of dicyclohexyl sulfone.
Reduction: Reduction of this compound can regenerate dicyclohexyl sulfide.
Substitution: The sulfoxide group can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used to replace the oxygen atom in the sulfoxide group.
Major Products Formed
Oxidation: Dicyclohexyl sulfone.
Reduction: Dicyclohexyl sulfide.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Aplicaciones Científicas De Investigación
Dicyclohexyl sulfoxide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of other organosulfur compounds.
Catalysis: It can act as a ligand in catalytic processes, enhancing the reactivity and selectivity of certain reactions.
Biological Studies: Its unique structure makes it a useful probe in studying the behavior of sulfoxides in biological systems.
Industrial Applications: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which dicyclohexyl sulfoxide exerts its effects depends on the specific reaction or application. In oxidation reactions, the sulfoxide group can act as an electron donor, facilitating the transfer of oxygen atoms to other molecules. In catalytic processes, it can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality.
Diphenyl sulfoxide: Another sulfoxide with aromatic substituents.
Dibutyl sulfoxide: A sulfoxide with butyl groups instead of cyclohexyl groups.
Uniqueness
Dicyclohexyl sulfoxide is unique due to its bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a crucial role, such as in certain catalytic processes and in the stabilization of reactive intermediates.
Propiedades
Número CAS |
13284-97-4 |
|---|---|
Fórmula molecular |
C12H22OS |
Peso molecular |
214.37 g/mol |
Nombre IUPAC |
cyclohexylsulfinylcyclohexane |
InChI |
InChI=1S/C12H22OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clave InChI |
XWJJFJIOTQSSAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)S(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
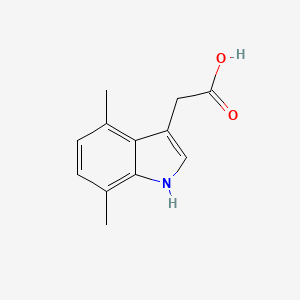
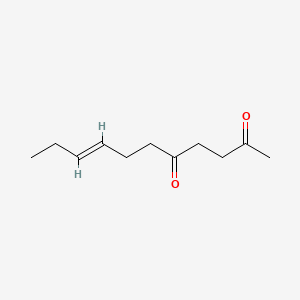
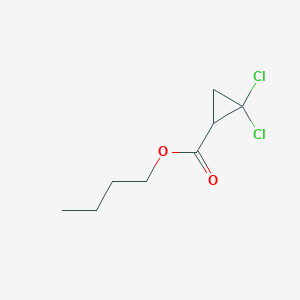
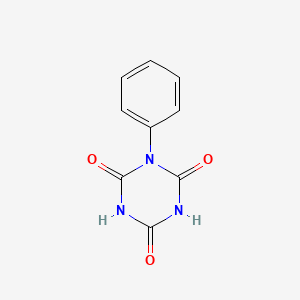
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)

![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
